1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone
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Overview
Description
1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone is a complex organic compound that features a pyridinone core linked to a tetrahydro-pyridoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridinone core, followed by the introduction of the tetrahydro-pyridoindole moiety through a series of coupling reactions. Key steps may include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydro-pyridoindole Moiety: This step often involves the use of palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to link the indole derivative to the pyridinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease processes.
Pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone
- 1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyrimidinone
Uniqueness
1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridinone core with a tetrahydro-pyridoindole moiety sets it apart from other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethoxy]pyridin-4-one |
InChI |
InChI=1S/C20H21N3O3/c1-13-9-18(24)19(11-22(13)2)26-12-20(25)23-8-7-17-15(10-23)14-5-3-4-6-16(14)21-17/h3-6,9,11,21H,7-8,10,12H2,1-2H3 |
InChI Key |
POOWPMRLWMGRCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)OCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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